2-Mercapto-3-pentanone is a sulfur-containing volatile organic compound recognized for its potent odor, often described as meaty, savory, or catty. [, , ] It plays a significant role in food chemistry, particularly in the analysis and understanding of aroma profiles in cooked meat and roasted seeds. [, , ] While it exists naturally in various food products, it can also be synthesized for research purposes. [, , ]
The formation of 2-Mercapto-3-pentanone through the Maillard reaction, a complex series of reactions between sugars and amino acids during heating, has been extensively studied. Research indicates that its formation involves both ribose and cysteine, with ribose contributing to the carbon skeleton and cysteine providing the sulfur atom. [] Studies utilizing labeled isotopes ([13C5]ribose) confirmed ribose's role as a direct precursor, while the involvement of 4-hydroxy-5-methyl-3(2H)-furanone as an intermediate was deemed insignificant. [] Interestingly, the study also revealed that while the isomer 2-mercapto-3-pentanone originated solely from 4-hydroxy-5-methyl-3(2H)-furanone, 2-Mercapto-3-pentanone could be formed through a separate pathway directly from ribose, potentially involving its 1,4-dideoxyosone. []
Although specific data on physical and chemical properties is limited in the provided literature, 2-Mercapto-3-pentanone is characterized as a volatile compound. [, , ] This volatility allows for its detection and analysis in the headspace of heated food products using techniques like headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). [, ]
Aroma Profiling: It serves as a key odorant in various food products, notably contributing to the characteristic aromas of cooked meat [], roasted sesame seeds [], and coffee. []
Food Quality Assessment: Quantification of 2-Mercapto-3-pentanone can be used to assess the quality and flavor profile of food products. For example, its presence and concentration can indicate the degree of roasting in sesame seeds or the cooking method used for meat. [, , ]
Stable Isotope Dilution Assays: Deuterium-labeled 2-Mercapto-3-pentanone serves as an internal standard in these assays, enabling accurate quantification of this compound in complex food matrices. [] This facilitates precise aroma profiling and a deeper understanding of flavor formation mechanisms.
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